molecular formula C19H20N2O5S B2491993 Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887894-59-9

Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2491993
CAS RN: 887894-59-9
M. Wt: 388.44
InChI Key: POXKNLOKFWXWOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate" typically involves multi-step synthetic pathways. These pathways might include the formation of key intermediates, such as pyridine or thienopyridine derivatives, through processes like palladium-catalyzed C–H arylation, halogenation, and subsequent functional group transformations (Rossi et al., 2014).

Scientific Research Applications

Potential Therapeutic Agents

Research has focused on synthesizing novel molecules with potential therapeutic applications. For instance, studies have targeted the development of molecules as anti-inflammatory agents, with synthesis based on structurally related compounds known for their anti-inflammatory activity (Moloney, 2001). Additionally, compounds with the methoxysalicylamide structure have been investigated for their antidopaminergic properties, which could be relevant in the treatment of disorders such as schizophrenia (de Paulis et al., 1985).

Synthesis and Structural Studies

The synthesis of novel pyrido and thieno derivatives, including pyridothienopyrimidines and related fused systems, has been an area of interest. These efforts aim to create compounds with specific functional groups that could lead to new therapeutic agents or materials with unique properties (Bakhite et al., 2005). Research has also delved into the insecticidal activity of pyridine derivatives, demonstrating the potential of such compounds in agricultural applications (Bakhite et al., 2014).

Biological Activities and Effects

The exploration of biological activities and effects of related compounds has included studies on their potential as neuroleptic agents, with a focus on their chemistry, behavioral pharmacology, and inhibition of specific receptor bindings (de Paulis et al., 1986). Such research is crucial for understanding how these compounds interact with biological systems and their potential implications for drug development.

Future Directions

The future research directions would likely involve exploring the potential biological activities of this compound and optimizing its synthesis .

properties

IUPAC Name

methyl 6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-11(22)21-9-8-13-15(10-21)27-18(16(13)19(24)26-3)20-17(23)12-6-4-5-7-14(12)25-2/h4-7H,8-10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXKNLOKFWXWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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